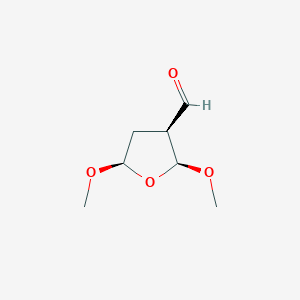
(2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMOC is a chiral building block that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
(2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a chiral building block for the synthesis of various pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of antiviral drugs, such as Tamiflu, and anticancer drugs, such as Taxol. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of chiral polymers and materials.
Mechanism of Action
The mechanism of action of (2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis. This compound can form stable complexes with various reagents and substrates, which can then undergo stereoselective reactions to yield chiral products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde is its high enantiomeric purity, which is essential for its applications in asymmetric synthesis. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of this compound is its high cost, which can be a significant barrier to its widespread use in scientific research.
Future Directions
There are several future directions for the use of (2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the application of this compound in the synthesis of new chiral materials and polymers with unique properties. Additionally, this compound can be used as a chiral auxiliary in the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles. Overall, this compound has great potential for further exploration and development in the field of scientific research.
Synthesis Methods
(2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized using various methods, but the most common one is the reaction between 2,5-dimethoxytetrahydrofuran and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields this compound with high enantiomeric purity, which is essential for its applications in asymmetric synthesis.
properties
CAS RN |
159551-28-7 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7-/m0/s1 |
InChI Key |
QMIGEDXMDGEZSR-XVMARJQXSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Canonical SMILES |
COC1CC(C(O1)OC)C=O |
synonyms |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3alpha,5alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
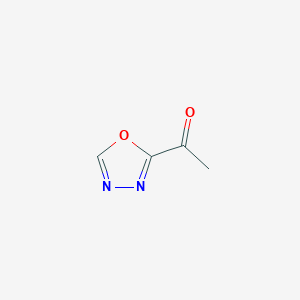


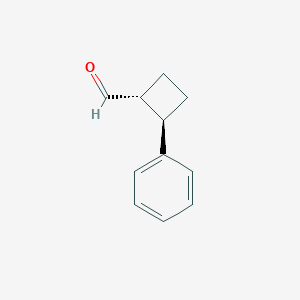
![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)
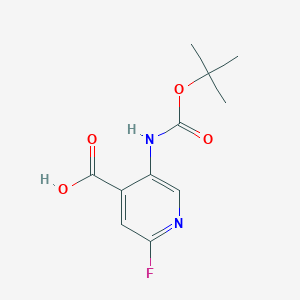
![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
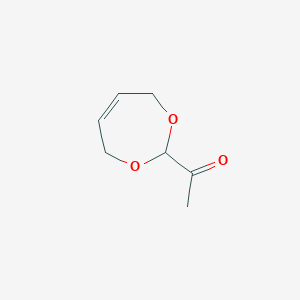

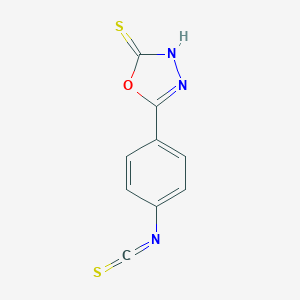
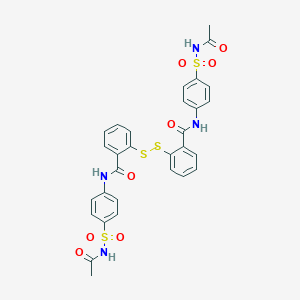
![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)
![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)